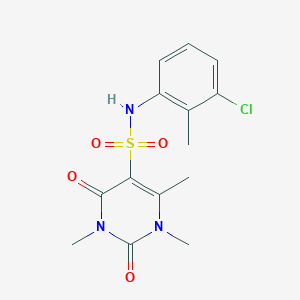
N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CMPD1 and is a potent inhibitor of the enzyme NADPH oxidase 4 (NOX4). This enzyme is known to play a critical role in the production of reactive oxygen species (ROS) in various cell types, and its inhibition has been linked to a range of physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
A method was developed for the determination of selected maize and grain herbicides, including their transformation products, in environmental waters. This procedure, which combines solid-phase extraction with liquid chromatography–tandem mass spectrometry, demonstrates the importance of monitoring environmental contaminants and their by-products to assess their ecological impact. The methodology is capable of identifying and quantifying polar and acidic herbicides at sub-100 ng/L levels, underscoring its utility in tracking environmental pollution and ensuring water quality (Laganà et al., 2002).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety aims to develop antibacterial agents. These compounds have been found to possess high activities, suggesting their potential in combating bacterial infections. This exploration into sulfonamide chemistry broadens the scope of antimicrobial drug development, providing a foundation for the synthesis of new agents that could address the rising challenge of antibiotic resistance (Azab et al., 2013).
Anticancer and Radiosensitizing Agents
Sulfonamide derivatives were synthesized and evaluated for their anticancer activity and potential as radiosensitizing agents. Compounds demonstrated higher activity than doxorubicin, a standard in cancer treatment, in inhibiting the growth of human tumor liver cell lines. These findings indicate the promising role of sulfonamide derivatives in enhancing the efficacy of radiotherapy and chemotherapy, offering new avenues for cancer treatment (Ghorab et al., 2015).
Development of Analytical Methods
The development of an enzyme-linked immunosorbent assay (ELISA) for the quantitation of metosulam, a herbicide, in soil and water samples highlights the application of sulfonamide derivatives in environmental analysis. This method allows for accurate, precise, and cost-effective detection of herbicide levels, facilitating the monitoring of agricultural chemical residues in the environment and ensuring compliance with safety standards (Parnell & Hall, 1998).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-8-10(15)6-5-7-11(8)16-23(21,22)12-9(2)17(3)14(20)18(4)13(12)19/h5-7,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELNTKXWSQFXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



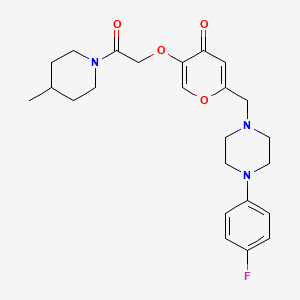

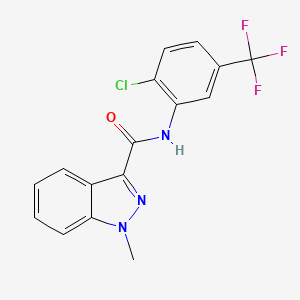

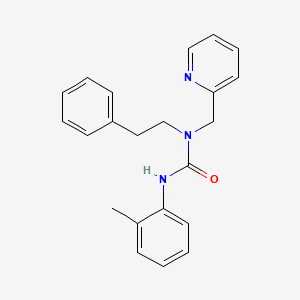
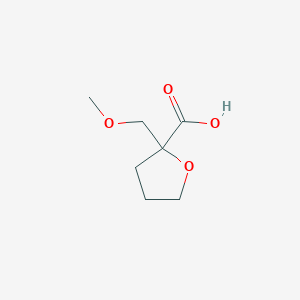
![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)
![1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene](/img/structure/B2420438.png)
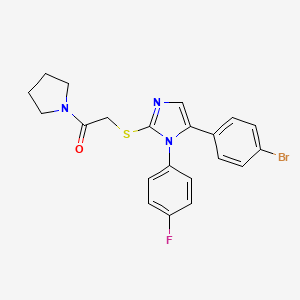

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2420441.png)
